Product packaging for 3-Nitrooxetane(Cat. No.:CAS No. 86632-92-0)

3-Nitrooxetane

Cat. No.: B1601783
CAS No.: 86632-92-0
M. Wt: 103.08 g/mol
InChI Key: VLRGTMVEHGHHHW-UHFFFAOYSA-N
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Description

3-Nitrooxetane (CAS# 86632-92-0) is a high-value, four-membered cyclic ether ring functionalized with a nitro group, serving as a critical synthon in advanced chemical research. Its primary research value lies in its dual role as a versatile building block in both energetic materials and medicinal chemistry. In the field of energetic materials, oxetanes like this compound are pivotal precursors for developing novel energetic binders and polymers. These polymers are essential components in propellants and explosives, where they enhance performance by contributing to the material's overall energy content while maintaining structural integrity and improving mechanical properties . The strained oxetane ring, with an energy of approximately 106 kJ/mol, provides significant reactivity for ring-opening polymerizations and other transformations, while the nitro group acts as a potent explosophoric unit . In drug discovery and medicinal chemistry, the oxetane ring is employed as a valuable bioisostere. It is used to replace functional groups like gem-dimethyl units or carbonyls, thereby modulating key physicochemical properties of lead compounds, such as improving aqueous solubility, reducing lipophilicity, and enhancing metabolic stability . The presence of the nitro group further adds to its versatility as a handle for further synthetic manipulation. Researchers utilize this compound and its derivatives to create novel molecular architectures targeting a range of diseases. This compound is for research purposes only and is not intended for diagnostic or therapeutic applications. Handling should only be performed by qualified professionals in a controlled laboratory setting, in accordance with all applicable safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5NO3 B1601783 3-Nitrooxetane CAS No. 86632-92-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitrooxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO3/c5-4(6)3-1-7-2-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRGTMVEHGHHHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60522637
Record name 3-Nitrooxetane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86632-92-0
Record name 3-Nitrooxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60522637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-nitrooxetane
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Synthetic Methodologies for 3 Nitrooxetane and Its Derivatives

Historical Development of 3-Nitrooxetane Synthesis

The journey to synthesize this compound began with early explorations into the construction of the four-membered oxetane (B1205548) ring, a significant challenge due to its inherent ring strain.

The first synthesis of the parent oxetane was reported by Reboul in 1878. utexas.eduthieme-connect.de The inherent ring strain in oxetanes makes their synthesis a considerable challenge, with the kinetics of cyclization to form four-membered saturated ethers being significantly slower than for three-, five-, and six-membered rings. acs.org Consequently, methods often require the use of strong bases and good leaving groups to achieve reasonable yields. acs.org

One of the earliest and most common methods for constructing the oxetane ring is the intramolecular Williamson ether synthesis. utexas.eduthieme-connect.de This approach involves the base-mediated cyclization of a 1,3-halohydrin. thieme-connect.de

The first synthesis of this compound was reported in the early 1980s. dtic.mil A key precursor for this synthesis is 3-hydroxyoxetane. The synthesis of this compound was achieved through a multi-step process starting from 3-hydroxyoxetane. researchgate.netresearchgate.net This intermediate was converted to 3-aminooxetane, which was then oxidized to yield this compound. researchgate.netresearchgate.net

A reported pathway involves the following transformations: researchgate.netresearchgate.net

3-Hydroxyoxetane to 3-(Tosyloxy)oxetane: The hydroxyl group of 3-hydroxyoxetane is converted to a better leaving group, typically a tosylate.

3-(Tosyloxy)oxetane to 3-Azidooxetane (B2941917): The tosylate is displaced by an azide (B81097) nucleophile, such as sodium azide. researchgate.netresearchgate.net

3-Azidooxetane to 3-Aminooxetane: The azide is reduced to an amine. This can be accomplished through hydrogenation or with triphenylphosphine. researchgate.netresearchgate.net

3-Aminooxetane to this compound: The final step is the oxidation of the amino group to a nitro group, for which m-chloroperbenzoic acid has been used. researchgate.netresearchgate.net

Another approach involved the reaction of 3-oxetyl tosylate with potassium azide to form 3-azidooxetane, which was then hydrogenated to 3-aminooxetane. dtic.mil The aminooxetane was subsequently oxidized to this compound. dtic.mil

Early Approaches to Oxetane Ring Construction

Strategies for Oxetane Ring Construction Preceding Nitration

The synthesis of this compound is heavily reliant on the efficient construction of the oxetane ring with a functional group at the 3-position that can be converted to a nitro group.

Intramolecular cyclization is a cornerstone of oxetane synthesis. This strategy most commonly involves the formation of a C-O bond. thieme-connect.de

The Williamson ether synthesis is a classic example of forming the oxetane ring from an acyclic precursor. thieme-connect.deacs.org This method relies on an intramolecular SN2 reaction between an alcohol and a leaving group positioned on a 1,3-relationship. acs.org While effective, yields can sometimes be moderate due to competing side reactions like Grob fragmentation, which leads to an aldehyde and an alkene. thieme-connect.deacs.org

Modern advancements focus on developing new ways to access the necessary 1,3-diol starting materials for these cyclizations. thieme-connect.de For instance, 3,3-disubstituted oxetanes can be synthesized from substituted dimethyl malonates through a sequence of steps including hydroxymethyl group installation, reduction to the diol, tosylation, and base-mediated cyclization. acs.org

Precursor Type Cyclization Method Key Features Reference
1,3-HalohydrinWilliamson Ether SynthesisBase-mediated intramolecular SN2 reaction. thieme-connect.deacs.org
Substituted Dimethyl MalonatesMulti-step sequenceLeads to 3,3-disubstituted oxetanes via a 1,3-diol intermediate. acs.org

A facile and widely used synthesis of 3-hydroxyoxetane, a critical intermediate for this compound, starts from epichlorohydrin. researchgate.netgoogle.comgoogle.com A common procedure involves the following steps:

Ring-opening of Epichlorohydrin: Epichlorohydrin is reacted with a carboxylic acid, such as glacial acetic acid, in the presence of a catalyst like anhydrous ferric chloride. google.com This opens the epoxide ring to form a 3-chloro-2-hydroxy-1-propyl ester. google.com

Protection of the Hydroxyl Group: The secondary hydroxyl group is protected with a base-stable, acid-labile protecting group. dtic.mil

Ring Closure and Hydrolysis: Treatment with a base simultaneously hydrolyzes the ester and effects the ring closure to the oxetane. dtic.milgoogle.com

Deprotection: The protecting group is removed under acidic conditions to yield 3-hydroxyoxetane. dtic.milgoogle.com

Starting Material Key Reagents Intermediate Final Product Reference
Epichlorohydrin1. Acetic Acid, FeCl₃2. Protecting Group3. Base4. Acid3-Chloro-2-hydroxy-1-propyl acetate3-Hydroxyoxetane dtic.milresearchgate.netgoogle.com

Intramolecular Cyclization Methods for Oxetane Scaffolds

Epichlorohydrin-Based Routes to 3-Hydroxyoxetane

Introduction of the Nitro Group at the C3 Position

The introduction of a nitro group onto the C3 position of the oxetane ring is a critical step in the synthesis of energetic oxetane derivatives. Several strategies have been developed to achieve this, each with its own advantages and challenges.

A well-established method for the synthesis of this compound involves the oxidation of 3-aminooxetane. researchgate.netacs.org The precursor, 3-aminooxetane, can be synthesized from 3-hydroxyoxetane via its tosylate, which is then reacted with potassium azide to form 3-azidooxetane. dtic.mil Subsequent reduction of the azide yields 3-aminooxetane. researchgate.netresearchgate.net The oxidation of this primary amine to the corresponding nitro compound is effectively achieved using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). acs.orgresearchgate.netdtic.mil This reaction provides a direct route to the mononitrated oxetane ring system. researchgate.netdtic.mil

Table 1: Synthesis of this compound via Oxidation

Precursor Reagent Product

Direct nitration of the oxetane ring or displacement reactions on 3-substituted oxetanes with nitrite (B80452) ions present significant synthetic challenges. The use of strong nitrating agents, such as mixed acids (HNO₃/H₂SO₄), is often incompatible with the strained oxetane ring, which can lead to ring-opening rather than nitration. lsbu.ac.ukntrem.com

Attempts to introduce the nitro group via nucleophilic substitution have also been largely unsuccessful. dtic.mil For instance, reacting 3-halooxetanes (e.g., 3-bromooxetane (B1285879) or 3-iodooxetane) or 3-oxetanyl tosylate with various nitrite salts, such as silver nitrite or sodium nitrite, under different conditions failed to produce this compound. dtic.mil The unreactivity of these substrates towards displacement by the nitrite ion necessitates the use of indirect methods, such as the oxidation of an amino group, to install the C3-nitro functionality. dtic.mil

For applications requiring higher energy density, polynitrated oxetanes are of great interest. The synthesis of 3,3-dinitrooxetane (B8736166) has been achieved through several routes. One method involves the oxidative nitration of 3-aminooxetane. researchgate.net Alternatively, this compound itself can be converted to 3,3-dinitrooxetane by reacting it with tetranitromethane in aqueous methanol (B129727). acs.orgresearchgate.net

Another important pathway utilizes 3-oximinooxetane as the starting material. uni-muenchen.de Tandem nitration-oxidation reactions, such as the Ponzio reaction, can directly convert the oxime functional group into a geminal dinitro group, affording 3,3-dinitrooxetane. uni-muenchen.de This highlights the versatility of the oxime intermediate in accessing both mono- and di-nitro oxetane systems. uni-muenchen.de

Table 2: Synthetic Routes to 3,3-Dinitrooxetane

Starting Material Key Reagents Product
3-Aminooxetane Oxidative Nitration 3,3-Dinitrooxetane
This compound Tetranitromethane, aq. Methanol 3,3-Dinitrooxetane

The synthesis of mixed-substituted energetic materials like 3-fluoro-3-nitrooxetane (B1315286) allows for the fine-tuning of properties. A specific route for the preparation of this compound has been developed for its potential use as a precursor to nitro-containing polyethers. minsky.ai The synthesis begins with 2-fluoro-2-nitropropanediol, which is reacted with trifluoromethanesulfonic (triflic) anhydride (B1165640) to form the corresponding monotriflate. minsky.ai This intermediate is then treated with a base, which induces an intramolecular cyclization to form the desired 3-fluoro-3-nitrooxetane ring. minsky.ai

Table 3: Synthesis of 3-Fluoro-3-nitrooxetane

Precursor Reagents Intermediate Final Step Product

Synthesis of Polynitro-oxetane Derivatives (e.g., 3,3-Dinitrooxetane)

Advanced Synthetic Techniques and Methodological Innovations

Research into oxetane chemistry continues to yield innovative synthetic methods. While not directly focused on this compound, new strategies for functionalizing the oxetane ring could provide future pathways to nitro derivatives. One such innovation involves the use of oxetane sulfonyl fluorides. thieme-connect.com These reagents can undergo a defluorosulfonylative process, losing SO₂ and a fluoride (B91410) ion to generate an oxetane carbocation intermediate. thieme-connect.com This reactive intermediate can then be trapped by a wide range of nucleophiles, enabling the installation of various functional groups at the 3-position. thieme-connect.com This Sₙ1-type mechanism, which proceeds through a planar carbocation, offers a novel approach for creating 3,3-disubstituted oxetanes and could potentially be adapted for the synthesis of advanced energetic compounds. thieme-connect.com

Optimization of Reaction Conditions and Yields

The direct synthesis of this compound is achieved through the oxidation of 3-aminooxetane. researchgate.netdtic.mil The amine precursor can be prepared by the reduction of 3-azidooxetane or via the reaction of 3-oxetyl tosylate with ammonia (B1221849). dtic.mil An alternative and important precursor for energetic oxetanes is 3-oximinooxetane, which can be converted to this compound. uni-muenchen.deuni-muenchen.de

The synthesis of 3-oximinooxetane was optimized by reacting oxetan-3-one with 1.5 equivalents of hydroxylammonium chloride and 1.5 equivalents of sodium hydroxide (B78521). The most effective conditions involved refluxing in methanol for two hours. uni-muenchen.de

Table 1: Optimization of 3-Oximinooxetane Synthesis

Solvent Conditions Reaction Time Yield Source
Water Ambient - - uni-muenchen.de
Acetonitrile Ambient - - uni-muenchen.de
Methanol Ambient - - uni-muenchen.de
Methanol Reflux 2 hours - uni-muenchen.de
- - 3 days 82% uni-muenchen.de

Note: Specific yield data for all tested conditions were not detailed in the source material, but refluxing in methanol was identified as the improved, faster method.

Regioselective and Diastereoselective Synthesis of this compound Analogues

The synthesis of substituted oxetane analogues with high stereocontrol is a significant area of research, although specific examples for this compound analogues are not extensively documented. General strategies for achieving regioselectivity and diastereoselectivity in oxetane synthesis can, however, be considered. These methods often involve intramolecular cyclization or cycloaddition reactions where the stereochemistry of the starting material dictates the stereochemical outcome of the product. acs.orgrsc.org

For example, stereocontrolled synthesis of 2,4-disubstituted oxetanes has been achieved from syn- and anti-1,3-diols. acs.org The stereochemistry of the diol precursor is translated into the oxetane product through a sequence involving selective conversion to an ortho ester followed by treatment with acetyl bromide, which proceeds with inversion of stereochemistry. acs.org

Another powerful method for constructing highly substituted oxetanes is the Paternò-Büchi reaction, a [2+2] photocycloaddition of an alkene and a carbonyl compound. The diastereoselectivity of this reaction can be high, for instance, in the reaction of aromatic aldehydes with silyl (B83357) enol ethers or N-acyl enamines. organic-chemistry.org

Recently, a diastereoselective synthesis of highly substituted alkylene-oxetanes was reported via a tertiary amine-mediated [2+2] annulation of 3-alkyl allenoates and diaryl 1,2-diones. researchgate.net Furthermore, late-stage functionalization of complex alcohols to form oxetanes with high diastereoselectivity has been demonstrated, highlighting the potential for creating complex oxetane-containing molecules. acs.org For instance, the conversion of pregnenolone (B344588) to an oxetane derivative proceeded with full diastereoselectivity. acs.org

While these methods provide a framework for the stereocontrolled synthesis of the oxetane core, their direct application to produce analogues of this compound, which would require incorporating a nitro group or a suitable precursor, has not been explicitly detailed in the reviewed literature. The development of regioselective and diastereoselective routes to this compound analogues remains a specialized area requiring further investigation.

Reactivity and Reaction Pathways of 3 Nitrooxetane

Ring-Opening Reactions of 3-Nitrooxetane

Ring-opening reactions are the most characteristic transformations for oxetanes, driven by the release of approximately 25 kcal/mol (106 kJ/mol) of ring strain. acs.orgnih.gov These reactions lead to the formation of highly functionalized linear compounds. For this compound, these pathways are crucial for its incorporation into larger molecular structures, such as polymers.

Nucleophilic ring-opening is a major class of reactions for oxetanes. magtech.com.cn The mechanism typically follows an SN2 pathway, where a nucleophile attacks one of the carbon atoms adjacent to the ring oxygen (C2 or C4), leading to the cleavage of a C-O bond. masterorganicchemistry.comlibretexts.org In this compound, the C2 and C4 positions are chemically equivalent, so regioselectivity concerns the preference for attack on the oxetane (B1205548) ring versus reaction at the nitro group itself.

The regioselectivity of nucleophilic attack on unsymmetrical oxetanes is governed by a balance of steric and electronic factors. magtech.com.cn For many oxetanes under basic or neutral conditions, nucleophilic attack is sterically controlled, favoring the least substituted carbon atom. magtech.com.cnmasterorganicchemistry.com However, in this compound, the scenario is dominated by electronic effects.

The nitro group (-NO₂) is a potent electron-withdrawing group, exerting a strong negative inductive effect (-I). This effect polarizes the C-C bonds in the ring, withdrawing electron density from the C2 and C4 atoms. This withdrawal of electron density significantly increases the electrophilicity of the C2 and C4 carbons, making them highly susceptible to nucleophilic attack. vulcanchem.com Therefore, the reactivity of this compound in nucleophilic ring-opening reactions is primarily under electronic control, with the nitro group activating the ring towards attack.

While specific documented examples of ring-opening reactions of this compound with a wide array of nucleophiles are limited in readily available literature, its reactivity can be inferred from the behavior of related compounds and general principles.

Nitrogen Nucleophiles : The synthesis of 3-aminooxetane from 3-azidooxetane (B2941917), a precursor to this compound, highlights the reactivity of the oxetane system with nitrogen nucleophiles. researchgate.netresearchgate.net More directly, studies on the related compound 3-(nitromethylene)oxetane (B1440973) show that it undergoes conjugate addition with α-amino esters, demonstrating the susceptibility of the activated ring system to attack by nitrogen nucleophiles. researchgate.net It is expected that strong nitrogen nucleophiles would readily open the this compound ring via an SN2 mechanism.

Oxygen Nucleophiles : Under basic conditions, oxygen nucleophiles like alkoxides and hydroxide (B78521) are expected to open the this compound ring, attacking the C2/C4 position to yield a substituted 1,3-diol derivative after workup. masterorganicchemistry.comlibretexts.org

Halogen Nucleophiles : The reaction of 3-iodooxetane (B1340047) with silver nitrite (B80452) was reported to be unsuccessful in forming this compound, indicating the challenge of certain displacement reactions at the C3 position. dtic.mil However, in acid-catalyzed ring-opening, halide anions can act as effective nucleophiles to open the protonated oxetane ring, forming a halohydrin. libretexts.org

Carbon Nucleophiles : Strong carbon nucleophiles such as Grignard reagents and organolithium compounds are known to open epoxide rings and would be expected to react similarly with the strained oxetane ring of this compound, leading to the formation of a new carbon-carbon bond. masterorganicchemistry.comlibretexts.org

This compound is highly susceptible to ring-opening under acidic conditions, a property exploited in its use as a monomer for creating energetic materials. d-nb.info This process typically occurs via cationic ring-opening polymerization. d-nb.infowikipedia.org The mechanism involves the protonation of the oxetane's oxygen atom by a protic or Lewis acid, which forms a highly reactive oxonium ion. researchgate.netresearchgate.netmasterorganicchemistry.com

This protonation makes the ring oxygen a good leaving group and further activates the ring carbons toward nucleophilic attack. libretexts.org A nucleophile, which can be another monomer molecule, then attacks one of the ring carbons (C2 or C4), leading to ring cleavage and propagation of the polymer chain. wikipedia.org While the electron-withdrawing nitro group would destabilize a full carbocation intermediate at the adjacent carbons, the reaction proceeds readily due to the significant release of ring strain. nih.govdtic.mil The polymerization of related energetic monomers like 3-azidooxetane and 3,3-dinitrooxetane (B8736166) with Lewis acids further supports this reactive pathway. researchgate.netresearchgate.net

Table 1: General Comparison of Ring-Opening Conditions for Oxetanes
ConditionInitiator/CatalystTypical MechanismKey Feature for this compound
Nucleophilic (Basic/Neutral)Strong Nucleophiles (e.g., RO⁻, N₃⁻, R-MgX)SN2Ring activated by electron-withdrawing -NO₂ group.
Electrophilic (Acidic)Brønsted or Lewis Acids (e.g., H⁺, BF₃)Cationic, SN2-like or SN1-likeForms an oxonium ion; utilized in cationic polymerization. d-nb.infowikipedia.org
RadicalRadical Initiators (e.g., AIBN, Peroxides)Radical chain reactionReactivity not extensively documented but plausible.

Ring-opening of oxetanes can also be initiated by radical species, although this pathway is less common than nucleophilic or acid-catalyzed routes. magtech.com.cn A general radical reaction involves three main steps: initiation, propagation, and termination. transformationtutoring.comsavemyexams.com

Initiation : A radical initiator generates a reactive radical.

Propagation : The radical attacks the oxetane ring. This could occur either at the oxygen atom or one of the carbon atoms, leading to ring cleavage and the formation of a new radical species which can then propagate the chain.

Termination : Two radical species combine to form a stable, non-radical product.

While the radical ring-opening of some oxetanes has been explored, specific studies on this compound are not widely reported. The presence of the nitro group could potentially influence the stability of any adjacent radical intermediates, thereby affecting the course and feasibility of such reactions.

The high reactivity of oxetanes is fundamentally linked to their significant ring strain, which is estimated to be around 25 kcal/mol (106 kJ/mol). nih.govresearchgate.net This strain arises from the deviation of the bond angles within the four-membered ring from the ideal sp³ tetrahedral angle of 109.5°. acs.org The C-O-C and C-C-C bond angles in the puckered oxetane ring are compressed to approximately 90-92° and 85°, respectively. acs.org This angle strain elevates the ground-state energy of the molecule, thereby lowering the activation energy required for ring-opening reactions.

Steric Versus Electronic Control in Nucleophilic Attack

Radical Ring-Opening Reactions

Transformations Involving the Nitro Group

The nitro group in this compound is a versatile functional group that dictates much of the compound's reactivity. It is a powerful electron-withdrawing group, which influences the oxetane ring and serves as a handle for a variety of chemical transformations. These transformations include reduction to other nitrogen-containing functionalities, participation in cyclization reactions, and removal through de-nitration processes.

The reduction of the nitro group is a fundamental transformation, often leading to the corresponding amine, which is a valuable precursor for further functionalization. nrochemistry.com The reduction can also yield intermediate species like hydroxylamines or oximes depending on the reagents and reaction conditions employed. wikipedia.org

One key application of this reduction is in the synthesis of more complex molecules. For instance, in the creation of oxetane-containing tripeptide motifs, the synthesis involves a conjugate addition of α-amino esters to 3-(nitromethylene)oxetane, followed by the reduction of the nitro group to an amino group, which can then be coupled with amino acids. rsc.org

The choice of reducing agent is critical for achieving the desired product. Common methods for reducing aliphatic nitro compounds to amines include catalytic hydrogenation over catalysts like platinum(IV) oxide or Raney nickel, or using reagents like iron in acetic acid. wikipedia.org For the conversion to hydroxylamines, reagents such as zinc dust with ammonium (B1175870) chloride are effective. wikipedia.org A well-documented pathway to obtain 3-aminooxetane, a precursor for this compound, involves the reduction of 3-azidooxetane using hydrogen or triphenylphosphine. researchgate.net Similarly, 3-oximinooxetane can be reduced to form 3-aminooxetane. uni-muenchen.de The amine can then be oxidized to produce this compound. researchgate.netdtic.mil

Table 1: Selected Reduction Reactions of Nitro Compounds and Precursors

Starting MaterialReagent(s)ProductReference(s)
Aliphatic Nitro CompoundCatalytic Hydrogenation (PtO₂, Raney Ni)Aliphatic Amine wikipedia.org
Aliphatic Nitro CompoundZinc dust, Ammonium chlorideAliphatic Hydroxylamine wikipedia.org
3-AzidooxetaneH₂ or PPh₃3-Aminooxetane researchgate.net
3-OximinooxetaneReduction3-Aminooxetane uni-muenchen.de
3-(Nitromethylene)oxetane derivativeReductionAmine derivative rsc.org

The nitro group is typically considered an electron-withdrawing group, but under certain conditions, it can function as an electrophile. numberanalytics.com Upon protonation, the nitro group can become a potent electrophile, capable of initiating intramolecular cyclization reactions. nih.gov This reactivity has been demonstrated in the gas phase for compounds like 2-nitrophenyl phenyl ether and its sulfide (B99878) and amine analogs. nih.gov In these cases, protonation of the nitro group triggers an electrophilic attack on the adjacent aromatic ring, leading to the formation of heterocyclic intermediates. nih.gov

While direct examples involving this compound are not extensively documented in this specific context, the principle highlights a potential reaction pathway. The electron-withdrawing nature of the nitro group can also activate adjacent positions for nucleophilic attack, facilitating cyclization. uni-rostock.de For example, the nitro group can activate compounds for regioselective palladium-catalyzed C-H arylation reactions, which can be applied in intramolecular cyclizations to build diverse heterocyclic structures. uni-rostock.de

De-nitration involves the replacement of a nitro group with another functional group. This process is valuable for introducing diversity into molecular scaffolds. The nitro group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, a classic example of a de-nitration process. uni-rostock.de In such reactions, a nucleophile attacks an activated aromatic ring, displacing the nitro group.

In the context of aliphatic systems, radical de-nitration is a known transformation. The ease of cleavage of the carbon-nitrogen bond is influenced by the stability of the resulting carbon-centered radical, with tertiary nitro compounds reacting more readily than secondary or primary ones. libretexts.org This radical can then participate in further reactions, such as addition to multiple bonds. libretexts.org

The conversion of the nitro group is a key step in the synthesis of complex molecules containing the oxetane ring. A notable example is the synthesis of novel peptidomimetics where an amide bond in a peptide backbone is replaced by an oxetane ring. rsc.org The synthesis starts with 3-(nitromethylene)oxetane, which undergoes a conjugate addition with an α-amino ester. The subsequent reduction of the nitro group to an amine is a crucial step that allows for the extension of the peptide chain by coupling with N-protected amino acids. rsc.org This strategy demonstrates how the nitro group serves as a masked amino group, enabling the construction of intricate molecular architectures.

Another example is the use of 3-oximinooxetane as a versatile precursor for various energetic oxetane derivatives. uni-muenchen.de The oxime can be directly oxidized to form this compound or can undergo tandem nitration-oxidation to yield 3,3-dinitrooxetane. uni-muenchen.de These conversions highlight the utility of the nitro group and its precursors in creating highly functionalized and energetic oxetane structures. uni-muenchen.de

De-nitration Processes in Functionalization Reactions

Polymerization Studies of this compound and its Derivatives

The strained four-membered ring of oxetanes makes them suitable monomers for ring-opening polymerization (ROP). wikipedia.orgacs.org This process is driven by the relief of ring strain and can proceed through cationic, anionic, or radical mechanisms to produce linear polymers. wikipedia.org For electron-deficient oxetanes like this compound, cationic ring-opening polymerization is a common method. mdpi.comuni-muenchen.de

Cationic ring-opening polymerization (CROP) is typically initiated by electrophilic agents, such as Lewis acids. researchgate.netyoutube.com The polymerization of this compound and its derivatives, including 3-azidooxetane and 3,3-dinitrooxetane, has been successfully achieved using Lewis acid initiators. researchgate.net

The general mechanism for CROP involves several key steps: initiation, propagation, and termination. youtube.com

Initiation : The initiator (e.g., a Lewis acid) activates the oxetane monomer, typically by coordinating to the ring's oxygen atom. This coordination polarizes the C-O bonds and makes the ring susceptible to nucleophilic attack.

Propagation : The terminus of a growing polymer chain attacks an activated cyclic monomer, incorporating it into the chain and regenerating the reactive center at the new chain end. wikipedia.org An alternative "activated monomer" mechanism has also been proposed, where the monomer itself carries the cationic charge and is attacked by the neutral polymer chain end. mdpi.com

Termination : The reaction is terminated when the reactive chain end is neutralized or when side reactions occur. In controlled or "living" polymerizations, termination steps are minimized, allowing for the synthesis of polymers with well-defined molecular weights and block copolymers. youtube.com

The polymerization of 3-fluoro-3-nitrooxetane (B1315286) has been studied using phosphorus pentafluoride as a catalyst, resulting in a polymer with a molecular weight of 1100. dtic.mil This demonstrates the feasibility of polymerizing highly functionalized and electron-deficient oxetane monomers.

Studies on Polymerization Initiation and Propagation

The polymerization of this compound is a critical step in the synthesis of energetic polymers. The primary mechanism for the polymerization of oxetane derivatives, including those with energetic substituents like the nitro group, is cationic ring-opening polymerization (CROP). This process involves the initiation of the reaction by a cationic species, followed by the propagation of the polymer chain through the sequential opening of the oxetane rings of the monomer units.

The initiation of the cationic ring-opening polymerization of oxetane monomers is typically achieved using a combination of a proton source or a carbocation generator and a Lewis acid. For oxetane-based energetic polymers, a common approach involves the use of a polyol initiator, such as a diol or triol, in conjunction with a Lewis acid catalyst. google.com A frequently employed catalyst for the polymerization of oxetane derivatives is boron trifluoride etherate (BF₃·OEt₂). bibliotekanauki.pl

The initiation sequence is believed to commence with the reaction between the polyol (acting as an initiator) and the Lewis acid catalyst. This interaction generates a more potent acidic species that can then protonate the oxygen atom of the this compound monomer. This protonation activates the monomer, making the strained oxetane ring susceptible to nucleophilic attack.

Propagation proceeds via a chain-growth mechanism. wikipedia.org The active species is a tertiary oxonium ion formed at the end of the growing polymer chain. An incoming this compound monomer molecule then attacks the electrophilic carbon atom of the strained ring of the active chain end. This results in the opening of the ring and the addition of the monomer unit to the polymer chain, regenerating the oxonium ion at the new chain end. This process repeats, leading to the growth of the poly(this compound) chain.

Two primary mechanisms have been proposed for the propagation step in cationic ring-opening polymerization: the active chain end (ACE) mechanism and the active monomer (AM) mechanism. mdpi.com

Active Chain End (ACE) Mechanism: In this mechanism, the growing polymer chain possesses a reactive cationic center (the oxonium ion) at its terminus. The nucleophilic oxygen of an incoming monomer molecule attacks this active end, leading to chain growth. mdpi.com

Active Monomer (AM) Mechanism: In the AM mechanism, the monomer itself is activated by protonation. The nucleophilic end-group of the growing polymer chain (often a hydroxyl group from the initiator) then attacks this activated monomer. mdpi.com

Detailed kinetic studies specifically on the polymerization of this compound are not extensively reported in open literature, likely due to the specialized application of the resulting energetic polymer. However, research on analogous energetic oxetane monomers, such as 3-nitratomethyl-3-methyloxetane (NIMMO), provides valuable insights. For instance, the polymerization of NIMMO is also initiated by a BF₃·OEt₂ catalyst in the presence of a diol initiator like 1,4-butanediol. bibliotekanauki.pl

The general reaction conditions for the polymerization of energetic oxetanes involve careful control of temperature and monomer addition to manage the exothermic nature of the reaction and to achieve the desired molecular weight and polymer properties. The molecular weight of the resulting polymer can be controlled by adjusting the monomer-to-initiator ratio.

Below is a table summarizing the typical components and their roles in the cationic ring-opening polymerization of substituted oxetanes, which is analogous to the expected polymerization of this compound.

ComponentExample(s)Role in Polymerization
Monomer This compoundThe fundamental repeating unit of the polymer.
Initiator 1,4-Butanediol, TrimethylolpropaneProvides the initial nucleophilic species to start the polymer chain and influences the final polymer architecture (e.g., linear vs. branched).
Catalyst Boron trifluoride etherate (BF₃·OEt₂)A Lewis acid that activates the initiator and/or monomer to facilitate the ring-opening reaction.
Solvent Dichloromethane (often performed neat)Provides a medium for the reaction, though bulk polymerization is common.

The polymerization is typically terminated by the addition of a nucleophilic species, such as water, which quenches the cationic active centers and results in hydroxyl-terminated polymer chains. google.com

Computational and Theoretical Investigations of 3 Nitrooxetane Chemistry

Quantum Chemical Studies of Molecular Structure and Energetics

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 3-nitrooxetane, offering precise data on its geometry, electronic distribution, and energy.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure of compounds like this compound due to its favorable balance of accuracy and computational cost. mdpi.comnih.gov DFT calculations are employed to determine the optimized ground-state geometry, including bond lengths, bond angles, and dihedral angles. nih.govmdpi.comphyschemres.orgajchem-a.com

For the this compound molecule, DFT calculations would predict a puckered four-membered oxetane (B1205548) ring, a characteristic feature of such systems necessary to relieve some of the inherent ring strain. The presence of the nitro group at the C3 position significantly influences the geometry. The strong electron-withdrawing nature of the NO₂ group is expected to shorten the C3-N bond and affect the adjacent C-C bond lengths within the ring.

Ab-initio calculations on related compounds like 3-fluoro-3-nitrooxetane (B1315286) and 3,3-dinitrooxetane (B8736166) provide insight into the expected structural parameters. dtic.mil Based on these analogous systems, the C-O bonds in the this compound ring are predicted to be around 1.45 Å, while the C-C bonds will be slightly longer, in the range of 1.54-1.56 Å, reflecting the ring strain. The C-N bond length is anticipated to be approximately 1.49 Å. The O-C-C bond angle would be close to 90°, while the C-C-C angle would be slightly smaller, around 85-87°.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations.
ParameterPredicted Value
C-O Bond Length (Å)~1.45
C-C Bond Length (Å)~1.55
C-N Bond Length (Å)~1.49
O-C-C Angle (°)~90
C-C-C Angle (°)~86
Ring Puckering Angle (°)~15-20

Ab initio and post-Hartree-Fock methods are "first-principles" calculations that provide a more rigorous treatment of electron correlation than standard DFT, leading to highly accurate electronic structure information. chemeurope.comwikipedia.org These methods, such as Møller-Plesset perturbation theory (MPn) and Coupled Cluster (CC) theory, are crucial for obtaining reliable energies and understanding electron distribution. chemeurope.com

Ab initio calculations have been performed on a series of substituted oxetanes, including 3-fluoro-3-nitrooxetane and 3,3-dinitrooxetane, to generate electrostatic molecular potential (MEP) maps. dtic.mil These maps are invaluable for predicting reactivity. For this compound, the MEP map would show a significant region of negative potential around the oxygen atoms of the nitro group and a smaller negative region around the ether oxygen. Conversely, positive potential would be concentrated on the hydrogen atoms and the carbon atom attached to the nitro group. This distribution highlights the ether oxygen as a site for electrophilic attack and potential initiation of cationic ring-opening polymerization. dtic.mil

Post-Hartree-Fock methods can be used to calculate key electronic properties such as ionization potential, electron affinity, and the HOMO-LUMO gap, which are critical for assessing the molecule's kinetic stability and reactivity. nih.gov The electron-withdrawing nitro group is expected to significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making this compound a good electron acceptor. The Highest Occupied Molecular Orbital (HOMO) would likely be localized on the ether oxygen and the nitro group's oxygen atoms. The resulting HOMO-LUMO gap is a key indicator of the molecule's sensitivity; a smaller gap often correlates with higher reactivity. researchgate.net

Table 2: Calculated Electronic Properties of this compound.
PropertyPredicted CharacteristicImplication
HOMO EnergyRelatively LowIndicates moderate electron-donating ability (from ether oxygen).
LUMO EnergyVery LowStrong electron-accepting character due to the nitro group.
HOMO-LUMO GapSmallHigh chemical reactivity and potential energetic nature. researchgate.net
Molecular Electrostatic Potential (MEP)Negative on O atoms, Positive on C-HPredicts sites for electrophilic and nucleophilic attack.

Density Functional Theory (DFT) Applications in Structure Elucidation

Theoretical Analysis of Reaction Mechanisms and Transition States

Computational modeling is essential for mapping the complex reaction pathways of energetic molecules, identifying transition states, and calculating activation barriers, which collectively determine the decomposition and reaction mechanisms. mit.edu

The ring-opening of the oxetane moiety is a key reaction pathway, driven by the release of significant ring strain (approx. 25 kcal/mol). Theoretical characterization of the potential energy surface (PES) for this process involves locating the transition state (the highest energy point on the minimum energy pathway) connecting the reactant to the ring-opened product. libretexts.org

For this compound, several ring-opening mechanisms can be computationally explored. The most likely pathway is the cleavage of a C-O bond, which is common in acid-catalyzed or thermal ring-opening reactions of oxetanes. The PES would be mapped by systematically changing the C-O bond distance and calculating the energy at each point to find the saddle point corresponding to the transition state. researchgate.netmdpi.com The presence of the nitro group is expected to influence the activation barrier. Theoretical studies on the decomposition of other nitro compounds, such as nitromethane, show that C-N bond cleavage is a critical initial step. researchgate.net Therefore, a competing pathway involving the initial homolysis of the C-NO₂ bond must also be considered. Computational analysis would determine which of these pathways—C-O cleavage or C-N cleavage—has the lower activation energy and is therefore the kinetically favored initial step in its decomposition. nih.govmdpi.comrsc.org

The reactivity of this compound is dominated by the nitro group. Computational models can simulate its transformation pathways during thermal decomposition or reaction with other species. opengeosys.org A primary decomposition pathway for nitroalkanes is the homolytic cleavage of the C-N bond to yield an alkyl radical and nitrogen dioxide (NO₂). researchgate.net

Another computationally modeled pathway is the isomerization of the nitro group to a more reactive aci-nitro intermediate, which can be facilitated by intermolecular proton transfer. nih.gov This pathway is often a precursor to the formation of water, a key exothermic step in the decomposition of many energetic materials.

Computational chemistry provides powerful tools to predict the regioselectivity and stereoselectivity of reactions involving this compound. rsc.org For instance, in cycloaddition reactions, the outcome is governed by the electronic properties of the reactants, which can be analyzed using Frontier Molecular Orbital (FMO) theory and electrostatic potential maps. nih.govdoaj.org

As a dipolarophile in a [3+2] cycloaddition with a dipole like an azide (B81097) or a nitrone, the electronic nature of this compound would dictate the regioselectivity. researchgate.net The strong electron-withdrawing nitro group makes the double bond (if present in a derivative) or the ring itself electron-deficient. DFT calculations of the FMO energies (HOMO and LUMO) and the coefficients of the atomic orbitals in these frontier orbitals would be performed for both this compound and its reaction partner. The preferred regiochemistry is typically the one that results from the smallest HOMO-LUMO gap between the reactants and maximizes the orbital overlap between the atoms with the largest FMO coefficients. nih.gov Analysis of the activation energies for all possible regioisomeric transition states provides a definitive prediction, with the lowest-energy pathway being the favored one. These computational approaches allow for a rational prediction of reaction outcomes without the need for extensive experimental screening.

Modeling of Nitro Group Reactivity and Transformation Pathways

Advanced Computational Methodologies for Complex Systems

Advanced computational methodologies are becoming indispensable tools in modern chemistry for exploring complex molecular systems. These techniques provide insights into molecular structure, dynamics, and reactivity that are often difficult or impossible to obtain through experimental means alone. For a molecule such as this compound, with its strained ring and energetic nitro group, these methods are particularly valuable for understanding its chemical behavior.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that describes how the positions and velocities of particles evolve. This "three-dimensional movie" at the atomic level provides a detailed view of the conformational landscape of a molecule. rsdjournal.org

System Setup: A model of the this compound molecule is placed in a simulation box, often with an explicit solvent (like water) to mimic solution-phase behavior.

Force Field Selection: A force field is chosen to describe the potential energy of the system as a function of its atomic coordinates. Force fields are sets of parameters and equations that define the bonded and non-bonded interactions between atoms. For organic molecules, force fields like AMBER, MMFF, or OPLS are commonly used. schrodinger.com

Simulation: The simulation is run for a certain period, typically from nanoseconds to microseconds, allowing the molecule to explore a wide range of conformations.

From the resulting trajectory, various properties can be analyzed to understand the conformational preferences of this compound.

Key Research Findings from MD Simulations:

Conformational Population: By analyzing the trajectory, one can determine the relative populations of different conformers. For this compound, this would reveal the most stable puckering of the oxetane ring and the preferred orientation of the nitro group.

Energy Landscapes: The simulation data can be used to construct a free energy landscape, which maps the energy of the molecule as a function of its conformational coordinates (e.g., dihedral angles). This landscape reveals the energy barriers between different conformers, providing insight into the kinetics of conformational changes.

Structural Parameters: Average bond lengths, bond angles, and dihedral angles for the different conformers can be calculated, providing a detailed picture of the molecular geometry.

An illustrative data table that could be generated from an MD simulation of this compound is shown below. This table is based on the types of data obtained for other small molecules and represents the potential output of such a study.

ParameterConformer A (Axial NO₂)Conformer B (Equatorial NO₂)
Population (%) Hypothetical ValueHypothetical Value
Relative Free Energy (kcal/mol) Hypothetical ValueHypothetical Value
Ring Puckering Angle (°) Hypothetical ValueHypothetical Value
C-N Bond Length (Å) Hypothetical ValueHypothetical Value

Emerging Quantum Computational Chemistry Approaches

While MD simulations are excellent for exploring conformational space, they rely on classical mechanics and pre-parameterized force fields. Quantum computational chemistry, on the other hand, uses the principles of quantum mechanics to describe the electronic structure of molecules. cuny.educuny.edu This approach provides a more fundamental understanding of molecular properties.

For a molecule like this compound, quantum chemical methods are crucial for understanding the effects of the electron-withdrawing nitro group on the strained oxetane ring, as well as for predicting its reactivity and energetic properties. nih.gov Density Functional Theory (DFT) is a widely used quantum chemical method that has been successfully applied to study energetic oxetane derivatives and other nitro compounds. nih.govsciforum.net DFT calculations can provide accurate information on:

Optimized Geometries: The lowest energy structures of different conformers can be determined with high accuracy.

Energetics: The relative energies of different conformers and the energy barriers for their interconversion can be calculated.

Electronic Properties: Properties such as the molecular dipole moment, charge distribution, and molecular orbitals can be computed, which are essential for understanding the molecule's reactivity. cuny.edu

Emerging Quantum Computing for Chemistry:

A new frontier in computational chemistry is the use of quantum computers. qt.eu Classical computers struggle to exactly simulate the quantum behavior of all but the smallest molecules due to the exponential scaling of the problem. qt.eu Quantum computers, by harnessing quantum phenomena like superposition and entanglement, are theoretically capable of overcoming this limitation.

For a molecule like this compound, emerging quantum algorithms could potentially be used to:

Achieve High-Accuracy Energy Calculations: Quantum computers may one day provide exact solutions to the Schrödinger equation for molecules of this size, leading to unprecedented accuracy in energy calculations.

Simulate Chemical Reactions: The detailed mechanism of reactions, such as the decomposition of energetic materials, could be simulated with high fidelity.

Predict Spectroscopic Properties: Highly accurate predictions of vibrational and NMR spectra could aid in the experimental characterization of the molecule.

The application of quantum computing to problems in chemistry is still in its early stages, with current hardware limited to small-scale demonstrations. qt.eu However, the field is rapidly advancing, and it holds the promise of revolutionizing our ability to understand and design molecules.

Below is a hypothetical data table comparing results that could be obtained from DFT calculations with potential future results from advanced quantum computing methods for this compound.

PropertyDFT (e.g., B3LYP/6-31G*)Future Quantum Computing
Conformer A-B Energy Difference (kcal/mol) Hypothetical ValuePotentially Exact Value
Ring Opening Activation Energy (kcal/mol) Hypothetical ValuePotentially Exact Value
¹H NMR Chemical Shifts (ppm) Approximate ValuesHighly Accurate Values

Applications of 3 Nitrooxetane in Advanced Organic Synthesis

3-Nitrooxetane as a Key Building Block for Functionalized Molecules

This compound serves as a valuable starting point for creating more complex molecular structures. The inherent ring strain of the oxetane (B1205548) core, combined with the reactive nitro functionality, allows for targeted chemical modifications. The nitro group can be transformed into other functional groups, such as amines, which opens pathways to a variety of derivatives. d-nb.infonih.gov The oxetane ring itself can undergo ring-opening reactions to produce linear compounds. acs.org

The oxetane ring is a strained cyclic ether, and like other small-ring ethers such as epoxides, it is susceptible to ring-opening reactions. researchgate.net This reaction can be catalyzed by acids or initiated by nucleophiles, leading to the formation of functionalized acyclic ethers. While the general reactivity of oxetanes includes nucleophilic ring-opening to form ethers, the application of this compound for this specific purpose is less documented than its use in energetic materials. The focus of research has predominantly been on reactions involving the nitro group or polymerization through the oxetane oxygen. However, the underlying chemistry of the oxetane ring suggests its potential for creating 1,3-disubstituted propane (B168953) derivatives, which are acyclic ether structures, upon reaction with a suitable nucleophile.

The primary role of this compound in the synthesis of complex organic architectures is demonstrated in the construction of energetic polymers. These polymers are macromolecules with specialized properties, and this compound can act as a monomeric unit. The incorporation of the this compound moiety increases the energy content and density of the resulting polymer. at.ua While oxetane rings, in general, are of growing interest in medicinal chemistry as bioisosteres for groups like gem-dimethyl or carbonyls, the specific use of this compound in the synthesis of complex pharmaceuticals or natural products is not a major reported application. chemenu.comdoi.org Its utility in creating complex structures is therefore currently concentrated in the field of materials science, particularly for energetic formulations.

Preparation of Substituted Acyclic and Cyclic Ethers

Role in the Synthesis of Nitrogen-Containing Heterocycles

This compound is a valuable precursor for synthesizing various nitrogen-containing heterocycles. sioc-journal.cn The nitro group can be readily reduced to an amino group, yielding 3-aminooxetane. d-nb.info This transformation is significant because 3-aminooxetane is a versatile building block for introducing the oxetane motif into larger, nitrogen-containing scaffolds, which are of interest in medicinal and materials chemistry. d-nb.infouni-muenchen.de

Furthermore, synthetic routes to this compound often proceed via 3-oximinooxetane, which itself is a key intermediate. d-nb.infouni-muenchen.de 3-Oximinooxetane can be reduced to 3-aminooxetane, providing an alternative pathway to this crucial building block. d-nb.info The resulting amine can then participate in a wide range of reactions to construct more complex heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines. doi.org The nitro group essentially serves as a synthetic handle, allowing for the introduction and subsequent elaboration of a nitrogen atom within a target molecule. nih.govresearchgate.net

Precursor for Energetic Materials Research

The most significant and well-documented application of this compound is in the field of energetic materials. europa.euserdp-estcp.mil Its positive oxygen balance and the energy released upon decomposition make it an attractive component for advanced explosives and propellants. researchgate.net

Table 1: Comparison of Energetic Oxetane Monomers

Monomer Abbreviation Key Features Primary Application
3-Nitratomethyl-3-methyloxetane NIMMO Well-studied energetic monomer. at.uadtic.mil Energetic binder in propellants and PBXs. at.uajestr.org
3,3-Bis(azidomethyl)oxetane BAMO High nitrogen content, high heat of formation. at.uadtic.mil Advanced propulsion systems, energetic elastomers. at.ua
3-Azidomethyl-3-methyloxetane AMMO Azido-functionalized energetic monomer. researchgate.net Component in energetic copolymers.
This compound - Precursor to other energetic monomers. d-nb.info Research in energetic polymers and derivatives. d-nb.infouni-muenchen.de

This compound serves as a key intermediate for the synthesis of even more powerful energetic materials. A significant derivatization is its conversion to 3,3-dinitrooxetane (B8736166) through oxidative nitration. d-nb.infoacs.orgresearchgate.net This geminal dinitro compound has a higher density and energy content than its precursor. Another related energetic compound is 3-nitratooxetane, which is synthesized by the nitration of 3-hydroxyoxetane and can be polymerized to poly-(3-nitratooxetane) (PNO), an energetic binder. google.com Research has also focused on synthesizing 3,3-dinitratooxetane, which is the most oxygen-rich oxetane known and possesses a highly positive oxygen balance, making it a target for reducing the required amount of external oxidizer in propellant formulations. researchgate.net

Table 2: Calculated Energetic Properties of this compound and Derivatives

Compound Formula Density (g/cm³) Oxygen Balance (CO) (%) Detonation Velocity (m/s)
This compound C₃H₅NO₃ ~1.45 (calculated) -46.6 ~7788 (related oximes) researchgate.net
3,3-Dinitrooxetane C₃H₄N₂O₅ ~1.65 (calculated) -22.0 -
3-Nitratooxetane C₃H₅NO₄ 1.44 google.com -38.8 -

Monomers for Polymeric Energetic Binders

Contributions to Methodological Developments in Organic Synthesis

The chemical compound this compound, characterized by its strained four-membered ring and the potent electron-withdrawing nitro group, has emerged as a significant substrate in the advancement of modern synthetic methodologies. Its unique structural and electronic properties have been leveraged to develop novel synthetic pathways, particularly in the synthesis of high-energy materials and the exploration of polymerization techniques. The challenges associated with synthesizing and manipulating this strained heterocycle have spurred the development of specialized methods that have broadened the toolkit of organic chemists.

Development of Synthetic Routes to Gem-Dinitro Heterocycles

A notable contribution of this compound to synthetic methodology is its role as a key precursor in the development of novel routes to geminal dinitro compounds, specifically 3,3-dinitrooxetane. The synthesis of molecules containing a C(NO₂)₂ group is of significant interest in the field of energetic materials, and methods to construct this functionality on a heterocyclic scaffold are particularly valuable.

Research has demonstrated a unique oxidative nitration method that transforms this compound into 3,3-dinitrooxetane. This transformation represents a significant methodological advance, providing a pathway to gem-dinitrooxetanes that circumvents other challenging synthetic routes. One developed method involves the reaction of this compound with a source of nitrite (B80452) ions, such as sodium nitrite, in the presence of an auxiliary oxidizing agent like sodium persulfate and a catalytic amount of potassium ferricyanide. google.com This process established a novel protocol for the introduction of a second nitro group onto a nitro-activated carbon within a strained ring system.

Table 1: Oxidative Nitration of this compound This table summarizes the key components of a methodological approach for the synthesis of 3,3-dinitrooxetane from this compound.

Role Compound/Reagent Purpose
Starting Material This compoundProvides the foundational C3N-heterocyclic structure.
Nitrating Agent Source Sodium Nitrite (NaNO₂)Furnishes the nitrite ion for the second nitration.
Oxidizing Agent Sodium Persulfate (Na₂S₂O₈)Acts as the primary oxidant in the system.
Catalyst Potassium Ferricyanide (K₃[Fe(CN)₆])Facilitates the oxidative nitration cycle.
Product 3,3-DinitrooxetaneThe target geminal dinitro heterocyclic compound.

Advancements in Cationic Ring-Opening Polymerization (CROP)

The synthesis of energetic polymers is a key application for functionalized oxetanes, with their polymerization driven by the relief of ring strain. researchgate.netmdpi.com Electron-deficient oxetanes, including this compound and its analogues, have been instrumental substrates in the development and refinement of Cationic Ring-Opening Polymerization (CROP) methodologies. researchgate.netdtic.mil The presence of the electron-withdrawing nitro group significantly influences the monomer's reactivity, necessitating the exploration and optimization of catalytic systems capable of effecting polymerization.

Studies on 3-fluoro-3-nitrooxetane (B1315286), a closely related compound, have shown that it can be polymerized using potent Lewis acids such as phosphorus pentafluoride (PF₅), whereas other common catalysts like boron trifluoride (BF₃) were found to be insufficient. dtic.mil Similarly, 3-azidooxetane (B2941917) and 3,3-dinitrooxetane have been successfully polymerized using Lewis acid catalysis. researchgate.netresearchgate.net The use of this compound and its derivatives as test substrates has contributed to a deeper understanding of CROP mechanisms for strained, electron-poor heterocycles, driving the development of more powerful and selective initiation systems for creating advanced energetic polymers. researchgate.netdtic.mil

Table 2: Catalysts in the Polymerization of Electron-Deficient Oxetanes This table illustrates the catalysts developed and utilized for the ring-opening polymerization of this compound analogues, showcasing the methodological advancements in this area.

Monomer Catalyst System Reference
3-Fluoro-3-nitrooxetanePhosphorus Pentafluoride (PF₅) dtic.mil
3-AzidooxetaneLewis Acids researchgate.netresearchgate.net
3,3-DinitrooxetaneLewis Acids researchgate.netresearchgate.net

Establishing Pathways to Novel Functionalized Intermediates

The synthesis of this compound itself represents a methodological achievement, providing access to a versatile and highly functionalized building block. dtic.milacs.org Early attempts to synthesize this compound through nucleophilic substitution of 3-iodooxetane (B1340047) with nitrite salts were unsuccessful, highlighting the low reactivity of the oxetane ring towards certain displacement reactions. dtic.mil

The development of a reliable multi-step sequence was crucial for accessing this compound and, by extension, enabling its use in further methodological studies. The established route proceeds from the more accessible 3-hydroxyoxetane, which is converted to 3-oxetyl tosylate. dtic.mil Subsequent reaction with potassium azide (B81097) yields 3-azidooxetane, which is then reduced to 3-aminooxetane. dtic.milresearchgate.net In the final step, a key methodological development was the use of an oxidizing agent like meta-chloroperbenzoic acid (m-CPBA) to convert the amine to the nitro compound, affording this compound. researchgate.netresearchgate.net This sequence established a robust and reproducible pathway for introducing a nitro group at the C3 position of the oxetane core, contributing a valuable synthetic tool and enabling the exploration of the chemistry of electron-deficient oxetanes. acs.orguni-muenchen.de

Table 3: Key Synthetic Intermediates to this compound This table outlines the multi-step synthetic methodology developed to access this compound, highlighting the key transformations and intermediates.

Step Starting Material Key Reagent(s) Product/Intermediate
1 3-Hydroxyoxetanep-Toluenesulfonyl chloride3-Oxetyl tosylate
2 3-Oxetyl tosylatePotassium azide (KN₃)3-Azidooxetane
3 3-AzidooxetaneHydrogenation (e.g., H₂/Pd-C)3-Aminooxetane
4 3-Aminooxetanem-Chloroperbenzoic acid (m-CPBA)This compound

Future Perspectives and Emerging Research Avenues for 3 Nitrooxetane

Development of Novel and Sustainable Synthetic Routes

A potential alternative route that has been explored involves the direct oxidation of 3-oximinooxetane, which can be prepared from the commercially available oxetan-3-one. d-nb.info This approach could shorten the synthetic sequence significantly. Research into novel synthetic disconnections, such as the direct C-H functionalization of alcohols to form the oxetane (B1205548) ring, also presents a promising avenue for creating precursors like 3-hydroxyoxetane more efficiently. nih.govnih.gov

The principles of green chemistry are increasingly being applied to the synthesis of oxetane rings, which can be adapted for the production of 3-nitrooxetane precursors. These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency.

Key green strategies being investigated include:

Photochemical Methods: Visible-light-mediated reactions, such as the Paternò-Büchi reaction or photochemical ring contractions, offer catalyst-free and mild conditions for constructing the oxetane core. rsc.orgrsc.orgresearchgate.net

Use of Sustainable Solvents and Catalysts: The replacement of traditional organic solvents with environmentally benign alternatives like ionic liquids is a key area of research. researchgate.net Furthermore, the development of biocatalytic methods, for instance using enzymes immobilized in porous foams, represents a frontier in sustainable chemical production. gesundheitsindustrie-bw.de

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle. 1,3-dipolar cycloadditions, which are highly atom-economical, are being explored under solvent-free conditions to create complex heterocyclic structures that could be precursors to functionalized oxetanes. mdpi.com

Exploration of Undiscovered Reactivity Patterns and Selectivity Control

The reactivity of this compound is dominated by the interplay between the strained oxetane ring and the electron-withdrawing nitro group. While its polymerization and further nitration to 3,3-dinitrooxetane (B8736166) are known, there is vast potential for exploring new transformations. acs.orgresearchgate.net

Future research will likely focus on:

Ring-Opening Reactions: The oxetane ring is susceptible to opening by nucleophiles, a reaction that is fundamental to its use as a synthetic intermediate. acs.orgmagtech.com.cn The presence of the C3-nitro group is expected to activate the ring towards nucleophilic attack. A key research avenue is the selective control of this ring-opening, either at the C2/C5 or C4 position, by using different catalysts and nucleophiles to generate highly functionalized acyclic compounds. The development of catalytic asymmetric ring-opening reactions is particularly valuable for producing chiral building blocks. rsc.orgrsc.org

Reactivity of the Nitro Group: The nitro group itself can be a handle for further functionalization. For instance, the conjugate addition of nucleophiles to related compounds like 3-(nitromethylene)oxetane (B1440973) has been used to synthesize peptide mimics, demonstrating a pathway to new classes of molecules. researchgate.net Exploring the reduction of the nitro group to other functionalities or its participation in cycloaddition reactions could unlock new synthetic possibilities.

Influence on Adjacent Functional Groups: The strong electron-withdrawing nature of the nitro group significantly influences the acidity of the α-protons at the C3 position. This could be exploited in base-mediated reactions to introduce other substituents at this position, although this reactivity remains largely unexplored for this compound itself.

Integration with Catalysis and Flow Chemistry for Efficient Synthesis

To overcome the limitations of traditional batch synthesis, modern technologies like catalysis and continuous flow chemistry are being integrated into oxetane production.

Advanced Catalysis: A wide range of catalytic systems are being developed to improve the synthesis and functionalization of oxetanes. These include Lewis acids, Brønsted acids, and organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), which has shown exceptional activity for synthesizing substituted oxetanes from allenoates. sci-hub.seacs.org For this compound precursors, catalytic methods can offer higher selectivity and milder reaction conditions, for example, in the asymmetric ring-opening of the oxetane core to produce chiral molecules. rsc.org

Flow Chemistry: Continuous flow microreactors offer significant advantages, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved safety, especially when handling unstable intermediates or energetic compounds. researchgate.net The synthesis of 2,2-disubstituted oxetanes has been successfully demonstrated in a flow system, generating and trapping a highly unstable organolithium intermediate at temperatures much higher than possible in batch mode. researchgate.net Applying flow chemistry to the nitration or polymerization steps of this compound could lead to safer, more scalable, and highly efficient manufacturing processes.

Table 1: Comparison of Synthetic Methodologies for Oxetanes
MethodologyDescriptionPotential Advantages for this compound ChemistryReference
Traditional Batch SynthesisMulti-step synthesis involving tosylation, azidation, reduction, and oxidation.Established and proven route. acs.orgdtic.mil
Catalysis (Lewis/Brønsted Acid)Use of catalysts to promote cyclization or ring-opening reactions.Increased reaction rates, higher selectivity, milder conditions, access to chiral products. rsc.orgsci-hub.se
Flow ChemistryReactions are performed in a continuous stream within a microreactor.Improved safety for energetic compounds, precise process control, scalability, use of unstable intermediates. researchgate.net
PhotochemistryUse of light to drive reactions, such as [2+2] cycloadditions.Green, catalyst-free conditions, access to unique structures. rsc.orgrsc.org

Advanced Computational Modeling for Predictive Chemical Research

Computational chemistry is an indispensable tool for accelerating research and development. Density Functional Theory (DFT) and other quantum chemical methods are increasingly used to predict the properties and reactivity of molecules like this compound.

Emerging research avenues in this area include:

Mechanism Elucidation: Computational studies can provide deep insight into reaction pathways, such as identifying the most likely intermediates in photochemical reactions or explaining the regioselectivity of ring-opening reactions. acs.org For this compound, modeling can help predict how the nitro group influences reaction barriers and product distributions.

Property Prediction: The energetic properties, thermal stability, and spectroscopic signatures of this compound and its polymers can be calculated. This allows for the in silico screening of novel, high-performing energetic materials before their synthesis is attempted, saving time and resources. dntb.gov.ua

Machine Learning: The application of machine learning (ML) algorithms to materials science is a rapidly growing field. researchgate.net By training models on existing data, ML can predict the properties of new compounds, identify promising candidates for specific applications, and even suggest optimized synthetic routes. This data-driven approach could be revolutionary for discovering new oxetane-based materials.

New Applications in Materials Science and Interdisciplinary Fields

While the primary interest in this compound is in energetic materials, its unique structure makes it a candidate for other advanced applications.

Materials Science: The oxetane ring is a rigid, polar structure. Incorporating it into polymer backbones or as a functional group can modify material properties such as thermal stability, solubility, and crystallinity. springer.com The high polarity of the nitro group adds another dimension for tuning intermolecular interactions.

Interdisciplinary Fields: The oxetane motif is recognized as a valuable bioisostere in medicinal chemistry, where it can replace groups like gem-dimethyl or carbonyls to improve properties like metabolic stability and aqueous solubility. acs.orgmagtech.com.cn While this compound itself is not a primary candidate for direct therapeutic use, its derivatives or the synthetic methodologies developed for it could be applied in the design of new bioactive molecules. For example, the reactivity of related nitromethylene oxetanes has been harnessed in the synthesis of peptidomimetics. researchgate.net

Table 2: Potential Application Areas for this compound and its Derivatives
FieldSpecific ApplicationKey Property LeveragedReference
Energetic MaterialsBinders and plasticizers for solid propellants and explosives.High energy content, oxygen balance, polymerizability. d-nb.infodntb.gov.uaresearchgate.net
Polymer ScienceMonomer for specialty polymers with tailored properties.Ring strain (for polymerization), polarity of the ether and nitro groups. researchgate.net
Synthetic ChemistryIntermediate for creating functionalized acyclic or heterocyclic compounds.Reactivity of the strained ring and nitro group. magtech.com.cnresearchgate.net
Medicinal Chemistry (as a scaffold)Scaffold for the synthesis of novel bioactive molecules.Rigid, polar structure; serves as a bioisostere. acs.orgmagtech.com.cn

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing 3-Nitrooxetane in laboratory settings?

  • Answer : The synthesis of this compound involves nitration and cyclization reactions, typically monitored via thin-layer chromatography (TLC) for intermediate purity. Purification often employs column chromatography with silica gel, followed by recrystallization to isolate the final product. Critical parameters include temperature control during nitration to avoid decomposition and stoichiometric precision to minimize byproducts. Synthetic procedures and NMR validation are detailed in experimental protocols . Safety measures, such as using fume hoods and explosion-proof equipment, are essential due to the compound’s energetic nature .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 14N) is pivotal for structural elucidation, particularly to confirm nitration sites and ring conformation. X-ray crystallography provides definitive evidence of molecular geometry, with CCDC codes 2119618–2119624 offering crystallographic data for derivatives . Electron impact mass spectrometry (EI-MS) further validates molecular weight and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in experimental workflows?

  • Answer : Key protocols include:

  • Personal Protective Equipment (PPE) : Impervious gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust .
  • Storage : In airtight containers away from ignition sources, with desiccants to prevent moisture-induced instability .
    Emergency showers and eye-wash stations must be accessible .

Advanced Research Questions

Q. How can researchers investigate the thermal decomposition mechanisms of this compound and its derivatives?

  • Answer : Differential scanning calorimetry (DSC) and differential thermal analysis (DTA) are used to identify exothermic/endothermic transitions and decomposition onset temperatures. For example, hot-plate and flame tests (videos in supplementary data) reveal combustion behavior, while kinetic modeling (e.g., Arrhenius equations) quantifies activation energy . Coupling these with gas chromatography-mass spectrometry (GC-MS) identifies gaseous byproducts, clarifying decomposition pathways .

Q. What statistical and methodological strategies resolve contradictions in reported thermal stability data for this compound?

  • Answer : Contradictions may arise from varying experimental conditions (e.g., heating rates, sample purity). To address this:

  • Meta-Analysis : Apply heterogeneity metrics (e.g., Higgins’ statistic) to quantify variability across studies .
  • Systematic Review Frameworks : Follow PRISMA guidelines to assess bias, as outlined in the Cochrane Handbook .
  • Sensitivity Analysis : Test robustness of conclusions by excluding outliers or low-quality datasets .

Q. How does crystallographic data inform the structural stability and reactivity of this compound derivatives?

  • Answer : X-ray diffraction data (e.g., CCDC 2119623 for compound 2A) reveal bond angles, torsion strains, and intermolecular interactions (e.g., hydrogen bonding). For instance, nitro group orientation in the oxetane ring influences ring strain and susceptibility to nucleophilic attack. Comparative analysis of polymorphs (e.g., compounds 3A–3C) highlights packing efficiency and stability under thermal stress .

Data Reproducibility and Reporting Standards

Q. What best practices ensure reproducibility in synthesizing and testing this compound-based compounds?

  • Answer :

  • Detailed Protocols : Document reaction conditions (temperature, solvent ratios) and purification steps .
  • Open Data : Share crystallographic files (CIF format) and raw DSC/DTA graphs for independent validation .
  • Reagent Purity : Use ≥98% pure reagents, verified via HPLC-UV (e.g., Nucleosil RP-18 column) .

Q. How should researchers address variability in sensitivity tests (e.g., impact/ friction) for this compound?

  • Answer : Standardize testing using internationally recognized methods (e.g., UN gap test for explosives). Replicate experiments with controlled humidity and particle sizes. Report confidence intervals and effect sizes to quantify uncertainty .

Methodological Frameworks

Q. What scoping review methodologies are appropriate for contextualizing this compound within energetic materials research?

  • Answer : Follow Arksey & O’Malley’s framework:

Identify Research Questions : Focus on gaps in stability or synthetic yield .

Consult Stakeholders : Engage explosives chemists to prioritize practical challenges .

Map Literature : Use tools like to assess heterogeneity in reported properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.